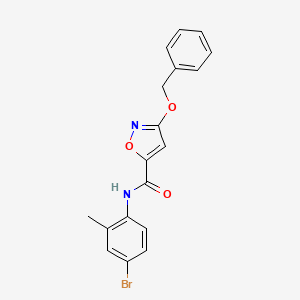

ethylamine dihydrochloride CAS No. 1807940-26-6](/img/structure/B2370281.png)

[(2S)-1-aminopropan-2-yl](2,2-difluoroethyl)ethylamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

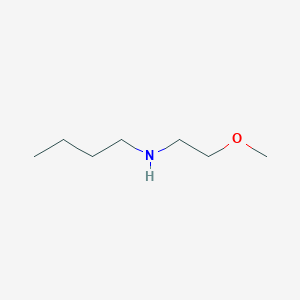

[(2S)-1-aminopropan-2-yl](2,2-difluoroethyl)ethylamine dihydrochloride, commonly known as DFE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFE is a derivative of the amino acid alanine and belongs to the family of fluorinated compounds.

Scientific Research Applications

Pharmacological Activity

(2S)-1-aminopropan-2-ylethylamine dihydrochloride and its analogues have been researched for their pharmacological activities. Nichols and Kostuba (1979) synthesized compounds related to (2S)-1-aminopropan-2-ylethylamine dihydrochloride, assessing their effects on spontaneous motor activity and behavior in mice, comparing them to known psychotomimetic agents (Nichols & Kostuba, 1979).

Corrosion Inhibition

In the field of materials science, imidazoline derivatives structurally related to (2S)-1-aminopropan-2-ylethylamine dihydrochloride have been investigated for their role as corrosion inhibitors. Zhang et al. (2015) studied the effectiveness of these derivatives in protecting mild steel in hydrochloric acid solution, using weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy tests (Zhang et al., 2015).

Conformational Analysis in Biochemistry

In biochemistry, understanding the conformation of molecules similar to (2S)-1-aminopropan-2-ylethylamine dihydrochloride is crucial. Grunewald et al. (1992) used transferred two-dimensional nuclear Overhauser effect spectroscopy to determine the conformation of a related compound when bound to the active site of an enzyme (Grunewald et al., 1992).

Synthesis and Structural Analysis in Organic Chemistry

In organic chemistry, the synthesis and structural analysis of compounds related to (2S)-1-aminopropan-2-ylethylamine dihydrochloride is a key area of research. For example, Suzuki et al. (1998) synthesized novel restricted diamines, which are structurally related, to explore their chemical properties (Suzuki et al., 1998).

Antimalarial Pharmacophore Development

D’hooghe et al. (2011) explored the synthesis of 2-(aminomethyl)aziridines, which were then converted into triaminopropanes, demonstrating potential as novel antimalarial pharmacophores. This research underscores the significance of the structure for developing new antimalarial treatments (D’hooghe et al., 2011).

properties

IUPAC Name |

(2S)-2-N-(2,2-difluoroethyl)-2-N-ethylpropane-1,2-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16F2N2.2ClH/c1-3-11(5-7(8)9)6(2)4-10;;/h6-7H,3-5,10H2,1-2H3;2*1H/t6-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGWQQZSIMTPIS-ILKKLZGPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC(F)F)C(C)CN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC(F)F)[C@@H](C)CN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2F2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

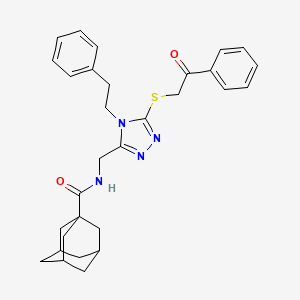

![2-Chloro-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]propanamide](/img/structure/B2370200.png)

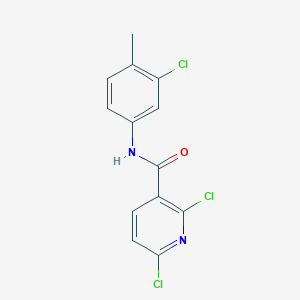

![3-[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2370203.png)

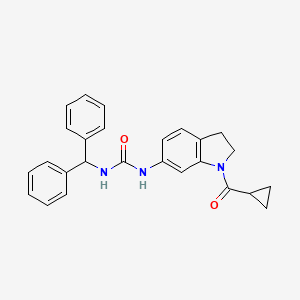

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B2370204.png)

![N-(prop-2-yn-1-yl)-N-[(thiolan-3-yl)methyl]thietan-3-amine](/img/structure/B2370209.png)

![(E)-2-phenyl-N-[3-(1,2,4-triazol-1-yl)propyl]ethenesulfonamide](/img/structure/B2370210.png)

![methyl 3-{3-[2-(dimethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate](/img/structure/B2370212.png)

![3-Fluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2370217.png)

![[2-methoxy-4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] 3-nitrobenzoate](/img/structure/B2370218.png)